molecular formula C7H11NO B100649 Morpholine, 4-(1-propynyl)-(8CI,9CI) CAS No. 19006-26-9

Morpholine, 4-(1-propynyl)-(8CI,9CI)

Cat. No.: B100649
CAS No.: 19006-26-9
M. Wt: 125.17 g/mol
InChI Key: SRMZPQYERFBYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(1-propynyl)-(8CI,9CI): is an organic compound characterized by the presence of a morpholine ring substituted with a propynyl group at the fourth position. This compound is notable for its unique structural features, which combine the properties of both morpholine and alkyne functional groups. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, while the propynyl group introduces an alkyne moiety, contributing to the compound’s reactivity and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) typically involves the alkylation of morpholine with a suitable alkyne precursor. One common method is the reaction of morpholine with propargyl bromide under basic conditions. The reaction proceeds as follows:

    Reactants: Morpholine and propargyl bromide.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Anhydrous acetonitrile or dimethylformamide.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of Morpholine, 4-(1-propynyl)-(8CI,9CI) can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 4-(1-propynyl)-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated or unsaturated hydrocarbons.

    Substitution: Formation of N-substituted morpholine derivatives.

Scientific Research Applications

Chemistry: Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals

Biology: In biological research, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has been investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets through both the morpholine and alkyne groups makes it a versatile scaffold for medicinal chemistry.

Industry: In the industrial sector, Morpholine, 4-(1-propynyl)-(8CI,9CI) is used in the production of specialty chemicals, including polymers and agrochemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-propynyl)-(8CI,9CI) involves its interaction with molecular targets through the morpholine and alkyne groups. The morpholine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding and cycloaddition reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    Morpholine: A simple heterocyclic compound with a six-membered ring containing nitrogen and oxygen.

    Propargylamine: An alkyne-containing amine with similar reactivity to Morpholine, 4-(1-propynyl)-(8CI,9CI).

    N-Methylmorpholine: A morpholine derivative with a methyl group substituent.

Uniqueness: Morpholine, 4-(1-propynyl)-(8CI,9CI) is unique due to the combination of the morpholine ring and the propynyl group. This dual functionality allows for a broader range of chemical reactions and applications compared to its individual components. The presence of the alkyne group also imparts additional reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

19006-26-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

4-prop-1-ynylmorpholine

InChI

InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h4-7H2,1H3

InChI Key

SRMZPQYERFBYFG-UHFFFAOYSA-N

SMILES

CC#CN1CCOCC1

Canonical SMILES

CC#CN1CCOCC1

Synonyms

Morpholine, 4-(1-propynyl)- (8CI,9CI)

Origin of Product

United States

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